Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine
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Description
Synthesis Analysis
The synthesis of Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine involves several steps. While I don’t have specific synthetic routes for this compound, it typically starts from commercially available precursors. Researchers employ various methods, such as reductive amination or nucleophilic substitution, to introduce the cyclopentyl and trifluoromethyl moieties. Detailed synthetic protocols can be found in relevant literature .
Physical And Chemical Properties Analysis
Safety And Hazards
- Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes), P332+P313 (If skin irritation occurs, seek medical advice), P337+P313 (If eye irritation persists, seek medical advice), P362 (Take off contaminated clothing and wash before reuse) .
Future Directions
properties
IUPAC Name |
N-(cyclopentylmethyl)-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-5-7-12(8-6-11)17-9-10-3-1-2-4-10/h5-8,10,17H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSZUQWPTBSRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700318 |
Source
|
Record name | N-(Cyclopentylmethyl)-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine | |
CAS RN |
849731-50-6 |
Source
|
Record name | N-(Cyclopentylmethyl)-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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